molecular formula C20H18O4 B1679764 Phaseollin CAS No. 13401-40-6

Phaseollin

Cat. No.: B1679764
CAS No.: 13401-40-6
M. Wt: 322.4 g/mol
InChI Key: LWTDZKXXJRRKDG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phaseollin primarily targets oxidative stress and DNA damage induced by harmful agents in the body . It also attenuates inflammation in cells .

Mode of Action

This compound interacts with its targets by inhibiting oxidative stress and DNA damage . It has been suggested that this compound acts on the plasma membrane or affects some process needed for membrane function . In inflammation models, this compound inhibited the production of nitric oxide and the expression of inducible nitric oxide synthase .

Biochemical Pathways

This compound affects the biochemical pathways related to oxidative stress, DNA damage, and inflammation . It inhibits lipoperoxidation, protein oxidation, and nitrites induction generated by harmful agents . It also suppresses pro-inflammatory mediators such as cyclooxygenase 2 (COX-2), interleukin-1β (IL-1β), tumor necrosis factor α (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and interleukin-6 (IL-6) in a dose-dependent manner .

Pharmacokinetics

It is known that this compound is a soluble protein that accumulates in the protein storage vacuoles of common bean .

Result of Action

The result of this compound’s action is the reduction of oxidative stress, DNA damage, and inflammation . It has been shown to reduce DNA damage induced by harmful agents in both organs by more than 90% and reduced the harmful agent-induced aberrant crypts by 84% . It also reduced matrix metalloproteinase (MMP) activity as well as macrophage adhesion in vitro .

Action Environment

The action of this compound is influenced by environmental factors. It is produced by the common bean in response to external stimuli such as insect bites, microorganisms, and chemical irritants .

Biochemical Analysis

Biochemical Properties

Phaseollin interacts with various enzymes and proteins. For instance, it has been found that prenyltransferases, which are involved in the biosynthesis of this compound, are located in the envelope membrane of plastids . The biosynthesis of this compound involves 2′-hydroxylation of daidzein, reduction to the isoflavanone, further reduction, dehydration and cyclization to the pterocarpan, and prenylation to give phaseollidin and then cyclization and dehydrogenation to give this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit lipopolysaccharide (LPS)-mediated production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in RAW 264.7 macrophages . It also suppressed pro-inflammatory mediators such as cyclooxygenase 2 (COX-2), interleukin-1β (IL-1β), tumor necrosis factor α (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and interleukin-6 (IL-6) in a dose-dependent manner .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For instance, it has been found to inhibit the nuclear translocation of nuclear factor-kappa B (NF-κB) . Furthermore, this compound reduced matrix metalloproteinase (MMP) activity as well as macrophage adhesion in vitro and the recruitment of leukocytes in vivo by downregulating Ninjurin 1 (Ninj1), an adhesion molecule .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been found that the this compound-amylase complex is dissociated at low pH values, apparently as a result of destruction of the enzyme .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is part of the isoflavonoid phytoalexin biosynthesis pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. For instance, it has been found that this compound is cotranslationally introduced into the lumen of the endoplasmic reticulum and from there, it is transported through the Golgi complex to the storage vacuoles .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well known. It has been found that prenyltransferases, which are involved in the biosynthesis of this compound, are located in the envelope membrane of plastids .

Properties

IUPAC Name

17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaen-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-20(2)8-7-14-16(24-20)6-5-12-15-10-22-17-9-11(21)3-4-13(17)19(15)23-18(12)14/h3-9,15,19,21H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTDZKXXJRRKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871956
Record name 3,3-Dimethyl-6b,12b-dihydro-3H,7H-pyrano[2',3':6,7][1]benzofuro[3,2-c][1]benzopyran-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phaseollin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034173
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13401-40-6
Record name Phaseollin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034173
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

177 - 178 °C
Record name Phaseollin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034173
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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